1-(Methylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine
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Overview
Description
1-(Methylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, trifluoromethyl, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of nitro groups to the aromatic rings using nitrating agents like nitric acid and sulfuric acid.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions involving appropriate precursors.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylsulfonylation: Addition of the methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Reduction: The nitro groups can be reduced to amines using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., chlorine gas), sulfonating agents (e.g., sulfur trioxide).
Reduction: Iron powder, hydrochloric acid.
Major Products
Amines: Reduction of nitro groups yields corresponding amines.
Halogenated Compounds: Electrophilic substitution with halogens yields halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of nitro and trifluoromethyl groups can influence biological activity and binding affinity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine: Lacks the additional nitro and trifluoromethyl groups.
4-(4-Nitrophenyl)piperazine: Lacks the methylsulfonyl and trifluoromethyl groups.
1-(Methylsulfonyl)-4-(4-nitro-3-phenyl)piperazine: Lacks the trifluoromethyl group.
Uniqueness
1-(Methylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine is unique due to the combination of nitro, trifluoromethyl, and piperazine groups within a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H25F3N6O6S |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
1-methylsulfonyl-4-[4-nitro-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]phenyl]piperazine |
InChI |
InChI=1S/C22H25F3N6O6S/c1-38(36,37)29-12-10-26(11-13-29)17-3-5-19(30(32)33)20(15-17)28-8-6-27(7-9-28)18-4-2-16(22(23,24)25)14-21(18)31(34)35/h2-5,14-15H,6-13H2,1H3 |
InChI Key |
QOKQNNVLNNUIDM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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